![molecular formula C6H11BrO B13455141 [1-(Bromomethyl)cyclobutyl]methanol CAS No. 98485-78-0](/img/structure/B13455141.png)
[1-(Bromomethyl)cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Bromomethyl)cyclobutyl]methanol: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound specifically features a cyclobutane ring with a bromomethyl group and a methanol group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclobutyl]methanol typically involves the bromination of cyclobutylmethanol. This can be achieved through the reaction of cyclobutylmethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in [1-(Bromomethyl)cyclobutyl]methanol can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, forming cyclobutylmethanol. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substitution reactions can yield various substituted cyclobutylmethanol derivatives.
- Oxidation reactions can produce cyclobutylmethanal or cyclobutanecarboxylic acid.
- Reduction reactions result in cyclobutylmethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1-(Bromomethyl)cyclobutyl]methanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of cycloalkane derivatives on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the synthesis of novel compounds with potential medicinal properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of [1-(Bromomethyl)cyclobutyl]methanol involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylmethanol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-Bromocyclobutane: Lacks the methanol group, limiting its potential for hydrogen bonding and other interactions.
Uniqueness: [1-(Bromomethyl)cyclobutyl]methanol is unique due to the presence of both a bromomethyl group and a methanol group on the cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
[1-(bromomethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYQDAJAQDRKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
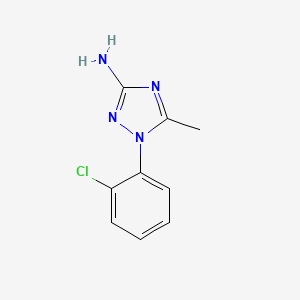

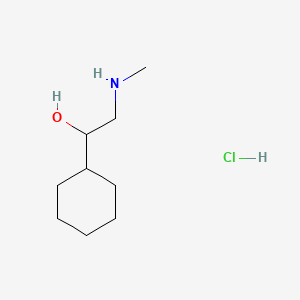
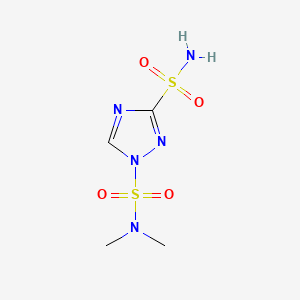

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
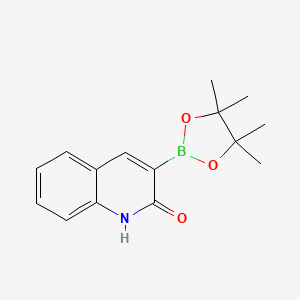
![N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride](/img/structure/B13455101.png)
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
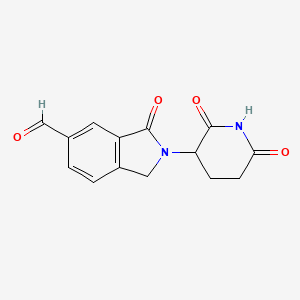
amine hydrochloride](/img/structure/B13455108.png)
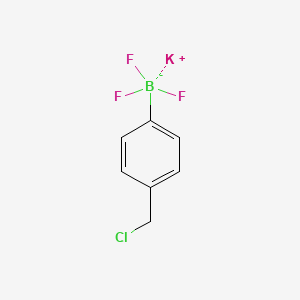
![{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid](/img/structure/B13455114.png)
